molecular formula C25H22N4O3 B2847641 (E)-N'-(3-hydroxybenzylidene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide CAS No. 634897-85-1

(E)-N'-(3-hydroxybenzylidene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2847641
CAS No.: 634897-85-1
M. Wt: 426.476
InChI Key: LHBNCXOTXMAALO-CVKSISIWSA-N
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Description

The compound "(E)-N'-(3-hydroxybenzylidene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide" belongs to the pyrazole-carbohydrazide family, characterized by a hydrazone-linked pyrazole core. Its structure includes:

  • A 3-hydroxybenzylidene substituent at the hydrazone position, enabling hydrogen bonding.
  • A 2-((4-methylbenzyl)oxy)phenyl group at the pyrazole C3 position, contributing steric bulk and lipophilicity.
  • An (E)-configuration at the imine bond, critical for molecular planarity and biological interactions.

Properties

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-[2-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-17-9-11-18(12-10-17)16-32-24-8-3-2-7-21(24)22-14-23(28-27-22)25(31)29-26-15-19-5-4-6-20(30)13-19/h2-15,30H,16H2,1H3,(H,27,28)(H,29,31)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBNCXOTXMAALO-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3-hydroxybenzylidene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of the pyrazole core, followed by the introduction of the hydroxybenzylidene and methylbenzyl ether groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-hydroxybenzylidene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups onto the aromatic rings, leading to a variety of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-(3-hydroxybenzylidene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desirable properties.

Biology

In biological research, this compound is investigated for its potential biological activities. Studies may focus on its interactions with various biomolecules, its effects on cellular processes, and its potential as a lead compound for drug development.

Medicine

In the field of medicine, (E)-N’-(3-hydroxybenzylidene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is explored for its therapeutic potential. Researchers may examine its efficacy in treating specific diseases, its pharmacokinetics, and its safety profile.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile component in industrial processes.

Mechanism of Action

The mechanism of action of (E)-N’-(3-hydroxybenzylidene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, altering their activity, and subsequently influencing cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

Pyrazole-carbohydrazides exhibit tunable properties based on substituents on the benzylidene and aryloxy groups. Key comparisons include:

Substituents on the Benzylidene Group
Compound Name (Abbreviation) Benzylidene Substituent Key Properties Reference
Target Compound 3-Hydroxy Enhanced hydrogen bonding capacity; polar due to -OH group. Predicted to improve solubility but reduce lipophilicity.
(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-Methoxy Electron-donating -OCH3 increases electron density on the aromatic ring, stabilizing HOMO. Higher LogP than hydroxy derivatives.
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) 2,4-Dichloro Electron-withdrawing Cl groups lower LUMO energy, enhancing electrophilicity. Increased lipophilicity but potential toxicity concerns.
(E)-N’-(4-(Dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MABPC) 4-Dimethylamino Strong electron-donating -N(CH3)2 group significantly raises HOMO energy, improving charge transfer properties. Moderate solubility.
Substituents on the Aryloxy Group
Compound Name Aryloxy Substituent Key Properties Reference
Target Compound 2-((4-Methylbenzyl)oxy)phenyl The 4-methylbenzyl group adds steric bulk, potentially hindering rotational freedom. Moderate lipophilicity from -CH3.
3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N′-[(E)-(2-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide 2-Chlorobenzyloxy Electron-withdrawing Cl atom increases polarity but may reduce metabolic stability. Steric effects similar to the target compound.
N′-[(E)-(3-Methoxyphenyl)methylene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide 3-Methoxybenzylidene Methoxy group at the 3-position alters electronic distribution compared to the target’s 3-hydroxy group, reducing hydrogen bonding capacity.

Computational and Spectroscopic Insights

DFT Studies and HOMO-LUMO Gaps
  • Target Compound : The 3-hydroxy group introduces intramolecular hydrogen bonding with the adjacent hydrazide, stabilizing the molecular conformation. Computational models predict a moderate HOMO-LUMO gap (~4.5 eV), balancing reactivity and stability .
  • E-MBPC : The 4-methoxy derivative exhibits a narrower HOMO-LUMO gap (4.2 eV) due to electron donation, favoring charge transfer interactions .
  • E-DPPC : The electron-withdrawing Cl groups result in a wider gap (5.1 eV), reducing electrophilicity but enhancing stability under oxidative conditions .
Solvation and Solubility
  • The 3-hydroxy group in the target compound increases aqueous solubility via hydrogen bonding, as evidenced by lower calculated LogP values compared to methoxy or chloro analogs .
  • E-MABPC, with a polar dimethylamino group, shows intermediate solubility but higher membrane permeability than the hydroxy derivative .

Biological Activity

(E)-N'-(3-hydroxybenzylidene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by relevant studies and data.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazole core followed by the introduction of hydroxybenzylidene and methylbenzyl ether groups. The reactions are usually carried out under controlled conditions to optimize yield and purity. The compound's structure features a pyrazole ring, which is known for its biological activity, and functional groups that enhance its reactivity.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

3.1 Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. In a study assessing various pyrazole derivatives, it was found that this compound displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains, demonstrating effectiveness comparable to standard antibiotics.

Microorganism MIC (µg/mL) Activity Level
Staphylococcus aureus32High
Escherichia coli64Moderate
Pseudomonas aeruginosa128Moderate

3.2 Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest.

3.3 Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, this compound has demonstrated anti-inflammatory properties in various models. It reduces the production of pro-inflammatory cytokines and inhibits pathways associated with chronic inflammation.

4. Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • A study published in the South African Journal of Chemistry reported on the synthesis of related pyrazole derivatives with antimicrobial activity, indicating that structural modifications can enhance biological effects .
  • Another research article explored the anticancer potential of pyrazole derivatives, showing that modifications at specific positions on the pyrazole ring can significantly affect potency against cancer cell lines .

5. Conclusion

This compound represents a promising candidate in drug development due to its multifaceted biological activities, particularly in antimicrobial and anticancer domains. Continued research into its mechanisms and effects will be crucial for understanding its full potential in therapeutic applications.

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